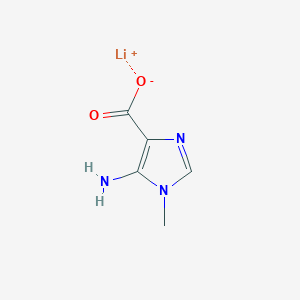![molecular formula C21H23Cl2N3O2S B2923436 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1215702-54-7](/img/structure/B2923436.png)
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H23Cl2N3O2S and its molecular weight is 452.39. The purity is usually 95%.
BenchChem offers high-quality 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Benzothiazole derivatives, including compounds structurally related to 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride, have been investigated for their corrosion inhibiting effects on steel in acidic environments. These compounds can adsorb onto metal surfaces, providing a protective layer that enhances corrosion resistance. Their effectiveness is attributed to both physical and chemical adsorption mechanisms. This application is crucial in industries where metal longevity and integrity are paramount, such as in construction and manufacturing (Hu et al., 2016).
Anticonvulsant Activity
Derivatives of benzothiazole, which are chemically akin to 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride, have been synthesized and tested for their anticonvulsant properties. These compounds were developed through nucleophilic substitution reactions and showed promising results in preclinical models, with some showing moderate potency compared to standard treatments like diazepam. This highlights their potential for development into new therapeutic agents for managing seizure disorders (Senthilraja & Alagarsamy, 2012).
Antitumor and Antimicrobial Properties
Some benzothiazole sulfonamide derivatives, related to 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride, have shown significant in vitro antitumor activity against various cancer cell lines. Additionally, these compounds have been investigated for their potential interactions with enzymes critical to microbial and cancer cell survival, offering insights into their mechanism of action. This dual activity underscores the versatility of benzothiazole derivatives in medicinal chemistry and their potential as leads for developing new cancer and antimicrobial therapies (Fahim & Shalaby, 2019).
Anti-Inflammatory Activity
Compounds structurally related to 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride, specifically those derived from 2-aminothiazole and 2-amino-2-thiazoline, have been synthesized and evaluated for their anti-inflammatory properties. Some of these compounds demonstrated significant activity, suggesting potential applications in developing new anti-inflammatory drugs. This is particularly relevant for conditions where inflammation plays a key role, such as arthritis and other chronic inflammatory diseases (Lynch et al., 2006).
Propriétés
IUPAC Name |
4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S.ClH/c1-14(26)15-5-7-16(8-6-15)20(27)25(12-4-11-24(2)3)21-23-18-10-9-17(22)13-19(18)28-21;/h5-10,13H,4,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLSKBWFMBHGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Fluoro-4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2923353.png)
![4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide](/img/structure/B2923354.png)





![1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2923365.png)

![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)



